2-Cloro-5-isopropil-1,3,4-tiadiazol

Descripción general

Descripción

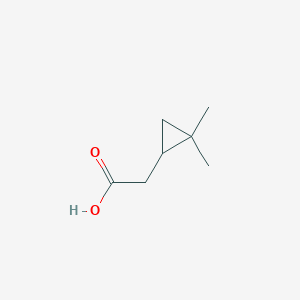

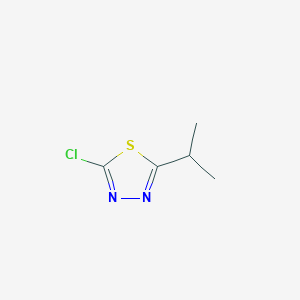

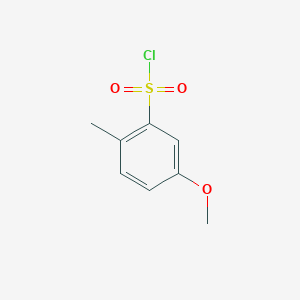

2-Chloro-5-isopropyl-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C5H7ClN2S and its molecular weight is 162.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-5-isopropyl-1,3,4-thiadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-isopropyl-1,3,4-thiadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Investigación Anticancerígena

2-Cloro-5-isopropil-1,3,4-tiadiazol: se ha estudiado por su potencial como agente anticancerígeno. El andamiaje de 1,3,4-tiadiazol es conocido por su capacidad para interrumpir los procesos relacionados con la replicación del ADN, lo que le permite inhibir la replicación de las células cancerosas . Los derivados de este compuesto se han explorado por sus propiedades citotóxicas contra varias líneas celulares de cáncer, lo que lo convierte en una molécula valiosa en el desarrollo de nuevos agentes antitumorales.

Aplicaciones Antimicrobianas y Antifúngicas

Los derivados de este compuesto exhiben un amplio espectro de actividades antimicrobianas y antifúngicas. Se han evaluado contra varios aislados clínicos, incluida Candida albicans, con ciertos sustituyentes en el anillo de tiadiazol que mejoran la actividad antifúngica . Esto lo convierte en una molécula significativa para desarrollar nuevos antibióticos y fármacos antifúngicos.

Productos Químicos Agrícolas

En agricultura, los derivados del This compound se están investigando para su uso como inhibidores de la nitrificación en el suelo . Esta aplicación es crucial para mejorar la eficiencia del uso del nitrógeno en los cultivos y reducir la contaminación ambiental causada por el uso excesivo de fertilizantes nitrogenados.

Desarrollo Farmacéutico

La industria farmacéutica ha mostrado interés en los derivados de tiadiazol por sus diversas acciones biológicas. Los fármacos con el andamiaje de tiadiazol, como la sulfametoxazol y la acetazolamida, se han utilizado para diversos fines terapéuticos, y continuamente se sintetizan nuevos derivados para posibles aplicaciones médicas .

Ciencia de Materiales

En la ciencia de materiales, los derivados de tiadiazol se están investigando por su posible uso en la creación de polímeros con metales. Estos polímeros podrían ser útiles para tratar el agua contaminada con metales, contribuyendo así a los esfuerzos de limpieza ambiental .

Síntesis Química

This compound: sirve como un bloque de construcción en la síntesis química. Se utiliza para crear una variedad de compuestos, incluidos aquellos con propiedades antibacterianas y aquellos que pueden unirse al ADN, lo cual es esencial para desarrollar nuevos fármacos y comprender los procesos biológicos .

Ciencia Ambiental

Los derivados de este compuesto se están explorando por su papel en la ciencia ambiental, particularmente como potentes inhibidores de la nitrificación en el suelo. Esta aplicación es vital para mantener la salud del suelo y prevenir la lixiviación de nutrientes .

Bioquímica

En bioquímica, el estudio del This compound y sus derivados ayuda a comprender su interacción con los sistemas biológicos. Esto incluye su actividad antibacteriana y su potencial para unirse al ADN celular, lo cual es crucial para el desarrollo de nuevas estrategias terapéuticas .

Mecanismo De Acción

Target of Action

The targets of 1,3,4-thiadiazole derivatives can vary widely depending on the specific compound and its functional groups. They have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Mode of Action

The mode of action of 1,3,4-thiadiazole derivatives is also dependent on the specific compound and its functional groups. For example, some compounds in this class have been found to inhibit certain enzymes, interact with various receptors, or interfere with critical biochemical pathways .

Biochemical Pathways

The biochemical pathways affected by 1,3,4-thiadiazole derivatives can be diverse, ranging from metabolic pathways to signal transduction pathways. The specific pathways affected would depend on the compound’s target and mode of action .

Result of Action

The molecular and cellular effects of 1,3,4-thiadiazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .

Análisis Bioquímico

Biochemical Properties

2-Chloro-5-isopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity by binding to bacterial DNA and inhibiting its replication . Additionally, 2-Chloro-5-isopropyl-1,3,4-thiadiazole interacts with enzymes involved in metabolic pathways, potentially altering their activity and affecting cellular metabolism .

Cellular Effects

The effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-5-isopropyl-1,3,4-thiadiazole can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, it affects gene expression by binding to DNA and altering the transcription of various genes involved in cell growth and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-5-isopropyl-1,3,4-thiadiazole exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and enzymes, altering their structure and function. This binding can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, 2-Chloro-5-isopropyl-1,3,4-thiadiazole can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-isopropyl-1,3,4-thiadiazole remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-isopropyl-1,3,4-thiadiazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of metabolic pathways . At high doses, 2-Chloro-5-isopropyl-1,3,4-thiadiazole can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent.

Metabolic Pathways

2-Chloro-5-isopropyl-1,3,4-thiadiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s ability to modulate enzyme activity can lead to changes in the overall metabolic profile of cells, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of 2-Chloro-5-isopropyl-1,3,4-thiadiazole within cells and tissues are essential for its biological activity. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . The localization and accumulation of 2-Chloro-5-isopropyl-1,3,4-thiadiazole within cells can influence its activity and function, determining its overall impact on cellular processes .

Subcellular Localization

2-Chloro-5-isopropyl-1,3,4-thiadiazole exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes .

Propiedades

IUPAC Name |

2-chloro-5-propan-2-yl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c1-3(2)4-7-8-5(6)9-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCWKZPWTLDVATD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B1455586.png)

![4-Methyl-5-azaspiro[2.4]heptane](/img/structure/B1455591.png)

![1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B1455595.png)